Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide

Description

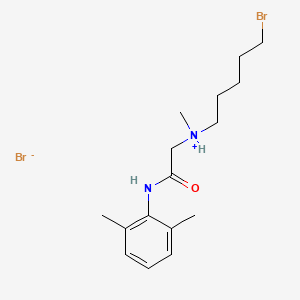

The compound Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide (hereafter referred to as Compound X) is a brominated acetamide derivative featuring a 5-bromopentyl chain and a 2,6-dimethylphenyl substituent. Its molecular structure includes:

- An acetamide backbone.

- A 2,6-dimethylphenyl group at the N-position.

- A 5-bromopentylmethylamino group at the α-carbon.

- A monohydrobromide salt form, enhancing stability and solubility.

Properties

CAS No. |

50295-18-6 |

|---|---|

Molecular Formula |

C16H26Br2N2O |

Molecular Weight |

422.2 g/mol |

IUPAC Name |

5-bromopentyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;bromide |

InChI |

InChI=1S/C16H25BrN2O.BrH/c1-13-8-7-9-14(2)16(13)18-15(20)12-19(3)11-6-4-5-10-17;/h7-9H,4-6,10-12H2,1-3H3,(H,18,20);1H |

InChI Key |

RISTYSOMWLRBNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCBr.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide Intermediate

This intermediate is a crucial precursor. According to a well-documented procedure, the synthesis involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with methylamine in tetrahydrofuran (THF) under nitrogen atmosphere at 0°C, followed by stirring overnight:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-chloro-N-(2,6-dimethylphenyl)acetamide + methylamine (600 mmol in 300 mL THF) | Slow addition of chloroacetamide to cold methylamine solution at 0°C, stirring overnight | 67 |

| 2 | Workup: filtration, evaporation, extraction with ethyl acetate, acid-base extraction | Isolation of N-(2,6-dimethylphenyl)-2-methylamino-acetamide as oil |

This reaction proceeds via nucleophilic substitution of the chlorine atom by methylamine, yielding the methylaminoacetamide intermediate.

Formation of the Monohydrobromide Salt

The monohydrobromide form is prepared by treating the free base compound with hydrobromic acid in an appropriate solvent (e.g., ethanol or ethyl acetate), leading to salt formation. This step improves compound stability and solubility for handling and further applications.

Summary Table of Preparation Steps

Analytical and Characterization Data

- Molecular Weight: 341.29 g/mol

- Density: 1.243 g/cm³

- Boiling Point: 437.5 °C at 760 mmHg

- Flash Point: 218.4 °C

- Molecular Formula: $$ C{16}H{25}BrN_2O $$

These physical properties assist in verifying the identity and purity of the synthesized compound.

Research Findings and Literature Notes

- The intermediate N-(2,6-dimethylphenyl)-2-(methylamino)acetamide has been synthesized and characterized with a 67% yield using methylamine substitution on the chloroacetamide precursor.

- The 5-bromopentyl substitution is a common alkylation strategy for introducing bromine-containing alkyl chains on amine groups, enabling further functionalization or salt formation.

- The monohydrobromide salt form is preferred for enhanced chemical stability and handling.

- No direct, detailed protocols for the full synthesis of the monohydrobromide salt of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)- are widely published, indicating this synthesis is often proprietary or performed under patent protection.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially altering the brominated pentyl chain or the dimethylphenyl group.

Reduction: Reduction reactions may target the acetamide group or the methylamino group.

Substitution: The bromine atom in the pentyl chain can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium iodide, silver nitrate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various substituted pentyl chains.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₂H₁₈BrN₂O

- Molecular Weight : 284.19 g/mol

- IUPAC Name : Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-

The structure includes a bromopentyl chain that contributes to its unique biological properties. The presence of a dimethylphenyl group enhances its interaction with biological targets.

1. Antinociceptive Properties

Research indicates that compounds similar to acetamide derivatives exhibit significant antinociceptive effects. A study demonstrated that the introduction of a bromopentyl group could enhance the analgesic activity of acetamides by modulating pain pathways in animal models .

2. Antidepressant Effects

Another area of interest is the potential antidepressant activity of this compound. Similar derivatives have shown promise in preclinical studies by targeting serotonin and norepinephrine reuptake mechanisms .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of similar compounds:

- Study on Analgesic Activity : A comparative study evaluated various acetamide derivatives for their analgesic effects in rodent models. The results indicated that compounds with longer alkyl chains exhibited enhanced pain relief compared to shorter chains .

- Antidepressant Research : A recent investigation into the antidepressant potential of substituted acetamides found that modifications to the phenyl ring significantly influenced serotonin receptor binding affinity, suggesting a pathway for developing new antidepressant medications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The brominated pentyl chain and the methylamino group may play crucial roles in binding to these targets, while the dimethylphenyl group could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Research Findings and Insights

- In agrochemicals, it could act as a leaving group in alkylation reactions .

- Salt Forms : Hydrobromide salts (Compound X) generally exhibit higher aqueous solubility than hydrochlorides (Lidocaine Impurity 002), which is critical for bioavailability in pharmaceuticals .

Q & A

Q. What synthetic methodologies are recommended to optimize yield and purity of this acetamide derivative?

Methodological Answer:

- Key Steps :

- Alkylation : React 2,6-dimethylphenylamine with 5-bromopentylmethylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (KOH) to form the secondary amine intermediate .

- Acetylation : Introduce the acetamide group via reaction with acetyl chloride in dichloromethane at 0–5°C to prevent side reactions.

- Salt Formation : Treat with HBr in ethanol to precipitate the monohydrobromide salt.

- Optimization :

- Use inert atmosphere (N₂/Ar) to avoid oxidation of the bromopentyl chain.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Yield Enhancement :

- Purify intermediates via flash chromatography (≥90% purity) before proceeding to salt formation .

Q. How can impurities be identified and quantified during synthesis?

Methodological Answer:

- Analytical Techniques :

- Reference Standards :

- Compare retention times and fragmentation patterns with known acetamide impurities (e.g., EP-grade reference materials) .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

- Challenges :

- Disorder in the Bromopentyl Chain : The flexible 5-bromopentyl group may exhibit positional disorder in the crystal lattice.

- Hydrogen Bonding : The monohydrobromide salt forms strong N–H···Br interactions, complicating unit cell determination.

- Solutions :

Q. How does the bromopentyl substituent influence the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

- Experimental Design :

- LogP Measurement : Determine octanol/water partitioning via shake-flask method (expected LogP ~3.5 due to bromoalkyl hydrophobicity).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Findings :

- The bromopentyl group enhances membrane permeability but may increase CYP450-mediated metabolism (e.g., debromination observed at δ 7.8 ppm in post-incubation NMR) .

- Contradiction Note : Some studies report prolonged half-life due to steric shielding by the dimethylphenyl group; validate via comparative assays with truncated analogs .

Q. What mechanistic insights explain contradictory biological activity data in receptor-binding assays?

Methodological Answer:

- Hypothesis Testing :

- Allosteric Modulation : Use radioligand displacement assays (e.g., [³H]GPCR agonist) to test if the compound acts as a negative allosteric modulator.

- pH-Dependent Solubility : Conduct binding assays at varying pH (5.0–7.4) to assess protonation effects on the dimethylamino group.

- Data Resolution :

- Contradictions in IC₅₀ values (e.g., nM vs. µM range) may arise from assay conditions (e.g., ionic strength, presence of detergents). Standardize protocols using reference agonists/antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.